2-(2-oxopyrrolidin-1-yl)butanoic Acid

Description

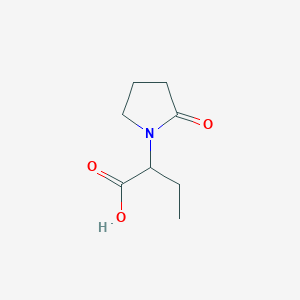

Structure

3D Structure

Properties

IUPAC Name |

2-(2-oxopyrrolidin-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-6(8(11)12)9-5-3-4-7(9)10/h6H,2-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODGAONBTQRGGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67118-31-4 | |

| Record name | Levetiracetam acid, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067118314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-OXOPYRROLIDIN-1-YL)BUTANOIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5GZ0UL12V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-oxopyrrolidin-1-yl)butanoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological context of 2-(2-oxopyrrolidin-1-yl)butanoic acid. This compound is a key intermediate in the synthesis of the antiepileptic drug Levetiracetam and is also known as Levetiracetam acid.[1] Furthermore, it is structurally related to Brivaracetam, a potent anticonvulsant. This document details the physicochemical properties, stereochemistry, and analytical characterization of this compound. Detailed experimental protocols for its synthesis and analysis are provided, along with a discussion of the mechanism of action of its pharmacologically active analogue, Brivaracetam, which targets the synaptic vesicle protein 2A (SV2A).

Chemical Structure and Identification

This compound is a chiral molecule existing as two enantiomers, (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid and (2R)-2-(2-oxopyrrolidin-1-yl)butanoic acid, as well as a racemic mixture.[2][3] The (S)-enantiomer is a crucial intermediate in the synthesis of Levetiracetam.[1] The core structure consists of a pyrrolidone ring attached via its nitrogen atom to the alpha-carbon of a butanoic acid moiety.

-

IUPAC Name: this compound[2]

-

Molecular Formula: C₈H₁₃NO₃[2]

-

Molecular Weight: 171.19 g/mol [2]

-

CAS Numbers:

-

Synonyms: Levetiracetam acid, α-ethyl-2-oxo-1-pyrrolidineacetic acid[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of the enantiomers of this compound.

| Property | (2S)-enantiomer | (2R)-enantiomer | Reference(s) |

| Melting Point | 118-121 °C | 124-126 °C | [5][6] |

| Boiling Point (Predicted) | 371.0 ± 25.0 °C | 370.975 °C at 760 mmHg | [5][6] |

| pKa (Predicted) | 3.76 ± 0.10 | 3.76 ± 0.10 | [6][7] |

| logP (Predicted) | 0.41 | 0.41 | [6][8] |

| Solubility | Slightly soluble in acetone, chloroform, and methanol. | Slightly soluble in acetone, chloroform, and methanol. | [5][6] |

Experimental Protocols

Synthesis of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid

This protocol describes the synthesis of the (S)-enantiomer via the resolution of the racemic acid.[9]

Workflow for the Resolution of Racemic this compound:

Caption: Workflow for the chiral resolution synthesis of the (S)-enantiomer.

Materials:

-

(RS)-2-(2-oxopyrrolidin-1-yl)butanoic acid

-

(R)-α-methylbenzylamine

-

Triethylamine

-

Toluene

-

Hydrochloric acid solution

Procedure:

-

A solution of (R)-α-methylbenzylamine and triethylamine in toluene is added to a suspension of racemic this compound in toluene.[9]

-

The mixture is heated until complete dissolution, then cooled to room temperature and stirred for 3 hours.[9]

-

The resulting solids, the (S)-acid-(R)-amine diastereomeric salt, are collected by filtration and rinsed with toluene.[9]

-

The diastereomeric salt is further purified by crystallization from toluene.[9]

-

The purified salt is treated with a hydrochloric acid solution to liberate the free acid.[9]

-

The enantiomerically pure (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid is then isolated.[9]

Analytical Characterization

3.2.1. Spectroscopic Analysis

The structure of (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid can be confirmed using various spectroscopic methods. The following data has been reported for the (S)-enantiomer:[10][11]

-

¹H NMR (400 MHz, CDCl₃): δ 0.93 (t, J = 7.7 Hz, 3H), 1.67–1.76 (m, 1H), 1.99–2.13 (m, 3H), 2.49 (t, J = 7.7 Hz, 2H), 3.37 (m, J = 8.7, 5.8 Hz, 1H), 3.52-3.58 (m, 1H), 4.64 (dd, J = 10.6, 4.8 Hz, 1H).[10][11]

-

¹³C NMR (125 MHz, CDCl₃): δ 10.8, 18.2, 21.9, 30.8, 43.9, 55.4, 173.7, 177.2.[10][11]

3.2.2. Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity and separating the enantiomers of this compound.

-

Chiral HPLC Method:

-

Reversed-Phase HPLC for Achiral Analysis:

-

Column: C18 column (e.g., Agilent Zorbax SB-C18).[12]

-

Mobile Phase: A gradient or isocratic mixture of an acidic aqueous solution (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[12]

-

Purpose: To quantify the compound in various matrices, often in conjunction with mass spectrometry (LC-MS/MS).[12]

-

Biological Context and Mechanism of Action of Analogue Brivaracetam

While this compound is primarily known as a synthetic intermediate and metabolite, its structural analogue, Brivaracetam, is a potent antiepileptic drug.[13] Brivaracetam's mechanism of action is well-characterized and provides insight into the potential biological interactions of this class of molecules.

The primary therapeutic effect of Brivaracetam is mediated through its high and selective affinity for the synaptic vesicle protein 2A (SV2A).[14][15] SV2A is a glycoprotein found in the membranes of synaptic vesicles and is crucial for the regulation of neurotransmitter release.[14] Brivaracetam binds to SV2A with an affinity that is approximately 20-fold greater than that of Levetiracetam.[13][15] This interaction is thought to modulate the function of SV2A, leading to a reduction in excitatory neurotransmitter release, which helps to stabilize neuronal activity and prevent the excessive neuronal firing that underlies seizures.[13][14]

Proposed Mechanism of Brivaracetam Action at the Synapse:

Caption: Brivaracetam's high-affinity binding to SV2A modulates neurotransmitter release.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development, primarily due to its role as a key building block for Levetiracetam. Its well-defined chemical structure and properties, which can be thoroughly characterized by modern analytical techniques, make it a valuable molecule for synthetic chemists. Furthermore, the study of its pharmacologically active analogue, Brivaracetam, provides a clear example of how modifications to this chemical scaffold can lead to potent therapeutic agents that act on specific neurological targets like SV2A. This guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics based on the pyrrolidone scaffold.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H13NO3 | CID 10464751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, (2R)- | C8H13NO3 | CID 11600747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, (2S)- | C8H13NO3 | CID 11607993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 102849-49-0 CAS MSDS ((2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid CAS#: 102849-49-0 [chemicalbook.com]

- 8. m.molbase.com [m.molbase.com]

- 9. (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: (2S)-2- Oxopyrrolidin-1-yl)butanoic acid.............Key Levetiracetam intermediate [orgspectroscopyint.blogspot.com]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. This compound | 67118-31-4 | Benchchem [benchchem.com]

- 13. Brivaracetam - Wikipedia [en.wikipedia.org]

- 14. What is the mechanism of Brivaracetam? [synapse.patsnap.com]

- 15. Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of Action of 2-(2-oxopyrrolidin-1-yl)butanoic Acid in Epilepsy

Introduction

2-(2-oxopyrrolidin-1-yl)butanoic acid, specifically the (S)-enantiomer, is the principal but pharmacologically inactive metabolite of the second-generation anti-epileptic drug (AED) Levetiracetam.[1][2][3] Commonly designated as UCB L057, this compound is formed via enzymatic hydrolysis of the acetamide group of its parent drug.[1][4] While Levetiracetam exerts its anti-seizure effects through a novel mechanism involving high-affinity binding to the synaptic vesicle glycoprotein 2A (SV2A), its metabolite, UCB L057, does not share this activity.[5][6][7]

This technical guide provides an in-depth analysis of the mechanism of action—or more precisely, the lack thereof—of this compound in the context of epilepsy. Understanding the pharmacological profile of this major metabolite is critical for comprehending the structure-activity relationships (SAR) of the racetam class of compounds, the metabolic fate of Levetiracetam, and the exclusive role of the parent compound in mediating anticonvulsant effects. This document will detail the metabolic pathway, compare the binding affinities and in vivo activities of Levetiracetam and UCB L057, provide detailed experimental protocols for key assays, and visualize the relevant biological and experimental pathways.

Metabolism of Levetiracetam to UCB L057

Levetiracetam is primarily cleared from the body through two main pathways: renal excretion of the unchanged drug (approximately 66%) and enzymatic hydrolysis to UCB L057 (approximately 24%).[1][4] This hydrolysis occurs in the blood and various tissues, mediated by B-type esterases, and is not dependent on the hepatic cytochrome P450 (CYP) enzyme system.[1][8] This metabolic profile contributes to Levetiracetam's low potential for drug-drug interactions.[1] The chemical transformation involves the hydrolysis of the terminal acetamide moiety of Levetiracetam into a carboxylic acid, yielding UCB L057.

Core Mechanism of Action: A Comparative Analysis

The anticonvulsant activity of Levetiracetam and its analogues is strongly correlated with their binding affinity to synaptic vesicle glycoprotein 2A (SV2A), a transmembrane protein involved in the regulation of synaptic vesicle exocytosis and neurotransmitter release.[2][5][7]

Levetiracetam: The Active Parent Drug

Levetiracetam binds with moderate affinity to SV2A.[5] This interaction is believed to modulate the function of SV2A, thereby reducing the release of excitatory neurotransmitters during periods of high-frequency neuronal firing that characterize seizure activity.[9][10] This modulation does not affect normal neurotransmission but rather acts as a "seizure filter," stabilizing the synaptic environment. The binding is stereospecific, with the (S)-enantiomer (Levetiracetam) being active, while the (R)-enantiomer is not.[5][11]

UCB L057: The Inactive Metabolite

In stark contrast to its parent compound, this compound (UCB L057) is pharmacologically inactive.[5][6][12] The structural change from an acetamide group in Levetiracetam to a carboxylic acid group in UCB L057 completely abolishes the compound's ability to bind to SV2A. This is a critical finding in the SAR for this class of drugs, highlighting the essential role of the acetamide moiety for target engagement. Consequently, UCB L057 does not exhibit anticonvulsant properties, even when administered at high doses in preclinical models sensitive to Levetiracetam.[6][12]

Quantitative Data Summary

The disparity in pharmacological activity between Levetiracetam and its metabolite UCB L057 is clearly demonstrated by quantitative in vitro binding and in vivo efficacy data.

| Compound | Molecular Target | Binding Affinity (Ki) | In Vivo Anticonvulsant Potency (ED₅₀) | Data Source(s) |

| Levetiracetam | Human SV2A | ~8 µM | 1.7 mg/kg (i.p.) in audiogenic mice | [6][13] |

| UCB L057 | Human SV2A | Inactive / No significant binding | Inactive up to 548 mg/kg (i.p.) in audiogenic mice | [5][6][11][12] |

Key Experimental Protocols

The determination of UCB L057's inactivity relies on standardized and robust preclinical assays. The following are detailed methodologies for two cornerstone experiments.

Protocol: SV2A Competitive Radioligand Binding Assay

This assay quantifies the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the SV2A target.

-

1. Preparation of SV2A-Containing Membranes:

-

Source: Membranes are prepared from either rodent brain tissue (e.g., cerebral cortex) known to have high SV2A expression or from cell lines (e.g., CHO, HEK293) engineered to express recombinant human SV2A.[1][13]

-

Homogenization: Tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.

-

Centrifugation: The homogenate undergoes differential centrifugation. A low-speed spin (e.g., 1,000 x g for 10 min) removes nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 min) to pellet the crude membrane fraction.[13]

-

Washing & Storage: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation. The final pellet is resuspended in assay buffer, protein concentration is determined (e.g., via Bradford assay), and aliquots are stored at -80°C.

-

-

2. Competitive Binding Reaction:

-

Radioligand: A tritiated SV2A ligand, such as [³H]ucb 30889, is used at a fixed concentration near its dissociation constant (Kd), typically 1-2 nM.[1]

-

Competitors: Increasing concentrations of the unlabeled test compound (e.g., UCB L057) and a reference compound (e.g., Levetiracetam) are prepared in a dilution series.

-

Incubation: Prepared membranes (~100 µg protein), radioligand, and competitor are combined in a 96-well plate and incubated for 60-120 minutes at 4°C to reach equilibrium.[13]

-

Non-Specific Binding: A set of wells containing a high concentration (e.g., 1 mM) of Levetiracetam is included to determine non-specific binding.[2] Total binding is determined in the absence of any competitor.

-

-

3. Separation and Quantification:

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C or GF/B), which trap the membranes while allowing the unbound radioligand to pass through.[1][13]

-

Washing: Filters are immediately washed multiple times with ice-cold assay buffer to remove residual free radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity (in disintegrations per minute, DPM) is measured using a liquid scintillation counter.

-

-

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of the competitor.

-

A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).

-

The IC₅₀ is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Audiogenic Seizure Model in Mice

This in vivo model uses a genetically susceptible mouse strain (e.g., DBA/2) that reliably exhibits seizures upon exposure to a high-intensity auditory stimulus. It is a primary screening model for Levetiracetam-like compounds.[3][7]

-

1. Animals and Acclimation:

-

Strain: DBA/2 mice are typically used, as they show a predictable seizure response at a specific age (e.g., 21-28 days old).[7]

-

Housing: Animals are housed under standard laboratory conditions (12h light/dark cycle, controlled temperature, ad libitum access to food and water) and are acclimated for several days before testing.

-

-

2. Drug Administration:

-

Groups: Animals are randomly assigned to treatment groups: vehicle control (e.g., saline), positive control (e.g., Levetiracetam), and test compound (UCB L057).

-

Dosing: Compounds are administered via intraperitoneal (i.p.) injection at various doses to determine a dose-response relationship. A pre-treatment time (e.g., 30-60 minutes) is allowed for the drug to reach peak plasma/brain concentrations.[3]

-

-

3. Auditory Stimulation:

-

Apparatus: Each mouse is placed individually into a sound-attenuating chamber equipped with a high-frequency sound source (e.g., a bell or speaker).

-

Stimulus: A high-intensity acoustic stimulus (e.g., 110-120 dB) is delivered for a fixed duration (e.g., 60 seconds) or until a tonic-clonic seizure is observed.[7]

-

-

4. Seizure Scoring and Endpoint Measurement:

-

Observation: The animal's behavior is observed and scored for seizure severity. A typical scoring scale is:

-

0: No response.

-

1: Wild running phase.

-

2: Clonic seizure (loss of righting reflex).

-

3: Tonic seizure (hindlimb extension).

-

4: Respiratory arrest/death.[7]

-

-

Endpoint: The primary endpoint is the prevention of the tonic seizure phase (a score of < 3) or a significant reduction in the mean seizure severity score compared to the vehicle group.

-

-

5. Data Analysis:

-

The percentage of animals protected from tonic seizures is calculated for each dose group.

-

The ED₅₀ (the dose effective in protecting 50% of the animals) is determined using probit analysis or other appropriate statistical methods.

-

For UCB L057, the data would show no significant protection even at the highest doses tested.[6]

-

Conclusion

The mechanism of action of this compound (UCB L057) in epilepsy is one of pharmacological inactivity. As the major metabolite of Levetiracetam, its formation represents a key step in the clearance of the active drug. The structural modification from an acetamide to a carboxylic acid completely abrogates binding to the SV2A protein, which is the established molecular target for Levetiracetam's anticonvulsant effects. Quantitative in vitro and in vivo data confirm this lack of activity. For drug development professionals, UCB L057 serves as a crucial example of a structure-activity relationship, demonstrating the indispensability of the acetamide group for SV2A ligand activity and reinforcing that the therapeutic effects of Levetiracetam administration are attributable solely to the parent compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Influence of levetiracetam on the anticonvulsant efficacy of conventional antiepileptic drugs against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure activity relationships of novel antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of Action of Levetiracetam and Newer SV2A Ligands - Clinical GateClinical Gate [clinicalgate.com]

- 6. Evidence for a unique profile of levetiracetam in rodent models of seizures and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]

- 8. Structural secrets of antiepileptic drugs uncovered | RIKEN [riken.jp]

- 9. Mechanisms of Action of Levetiracetam and Newer SV2A Ligands | Neupsy Key [neupsykey.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticonvulsive and antiepileptogenic effects of levetiracetam in the audiogenic kindling model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Levetiracetam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levetiracetam, a second-generation anti-epileptic drug (AED), represents a significant advancement in the treatment of epilepsy. Its development journey, from a derivative of the nootropic agent piracetam to a widely prescribed AED, is a testament to a unique discovery process that challenged conventional paradigms. Unlike traditional AEDs that primarily target ion channels or neurotransmitter systems, Levetiracetam's novel mechanism of action centers on its specific and high-affinity binding to the synaptic vesicle glycoprotein 2A (SV2A). This technical guide provides an in-depth exploration of the discovery, history, and development of Levetiracetam, detailing its synthesis, preclinical and clinical evaluation, and the elucidation of its unique mechanism of action. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Discovery and Synthesis

The story of Levetiracetam begins with its predecessor, piracetam, a compound initially investigated for its cognitive-enhancing properties.[1] The discovery of Levetiracetam, the (S)-enantiomer of etiracetam, stemmed from a screening program at UCB Pharma in the early 1990s.[2][3] The initial synthesis involved the creation of various piracetam analogs, with Levetiracetam emerging as a promising candidate due to its distinct pharmacological profile.[1][4][5][6]

The chemical name for Levetiracetam is (S)-α-ethyl-2-oxo-1-pyrrolidine acetamide.[7] Several synthetic routes have been developed, with a common industrial process starting from (S)-2-aminobutyric acid.[8] Key steps in a representative synthesis involve the reaction of (S)-α-ethyl-2-oxo-1-pyrrolidine acetic acid with an activating agent, such as thionyl chloride, in an alcoholic solvent, followed by ammonolysis to yield the final product.[4]

Preclinical Development and Pharmacology

Levetiracetam's preclinical profile was unique and initially met with skepticism as it was inactive in the two classic screening models for AEDs: the maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure tests.[9][10] However, it demonstrated potent anticonvulsant activity in animal models of chronic epilepsy, particularly in audiogenic seizure-susceptible mice and kindled rats, which are considered more representative of partial and secondarily generalized seizures in humans.[9][10][11]

Key Preclinical Models and Efficacy Data

Audiogenic Seizure-Susceptible Mice: This genetic model was instrumental in the initial discovery of Levetiracetam's anticonvulsant properties.[2][3][12] These mice exhibit predictable seizures in response to a high-intensity auditory stimulus.[12]

Kindling Model: The kindling model, particularly amygdala kindling in rats, was crucial in demonstrating Levetiracetam's efficacy in a model of temporal lobe epilepsy and its potential antiepileptogenic effects.[13][14][15][16] Kindling involves the repeated application of a sub-convulsive electrical stimulus to a specific brain region, leading to a progressive intensification of seizure activity.[13]

The following table summarizes the effective dose (ED50) of Levetiracetam in various preclinical models.

| Animal Model | Seizure Type | ED50 (mg/kg, i.p.) | Reference(s) |

| Audiogenic Seizure-Susceptible Mice | Tonic-Clonic | 7 | [17] |

| Electrically Kindled Mice | Generalized | 7 | [17] |

| Pentylenetetrazol-Kindled Mice | Generalized | 36 | [17] |

| Pilocarpine-Induced Seizures (Mice) | Secondarily Generalized | 7 | [17] |

| Amygdala-Kindled Rats | Focal and Secondarily Generalized | 13-108 | [10] |

| Audiogenic Kindled Rats | Tonic and Clonic | <50 | [11] |

Experimental Protocols

-

Animal Selection: Frings or DBA/2 audiogenic seizure-susceptible mice are commonly used.[1][12]

-

Drug Administration: Levetiracetam or vehicle is administered intraperitoneally (i.p.) at various doses.[18]

-

Acclimation: At the time of predicted peak drug effect, individual mice are placed in a sound-attenuating chamber and allowed to acclimate for a short period (e.g., 60 seconds).

-

Auditory Stimulus: A high-intensity sound (e.g., 90-120 dB, 10-20 kHz) is presented for a fixed duration (e.g., 30-60 seconds).[12]

-

Seizure Assessment: The mice are observed for a characteristic seizure sequence: wild running, followed by clonic and then tonic-clonic convulsions. The presence or absence of each phase and the seizure severity are scored. Protection is defined as the absence of tonic-clonic convulsions.[1]

-

Electrode Implantation: Rats are surgically implanted with a bipolar electrode in the basolateral amygdala under anesthesia.

-

Recovery: A recovery period of at least one week is allowed post-surgery.

-

Afterdischarge Threshold (ADT) Determination: The initial ADT is determined by applying a series of brief electrical stimuli of increasing intensity until an afterdischarge (a self-sustaining electrical discharge) is elicited.

-

Kindling Stimulation: Daily or twice-daily electrical stimulation is delivered at or slightly above the ADT.

-

Seizure Scoring: Behavioral seizures are scored according to a standardized scale (e.g., Racine's scale), which ranges from facial clonus (stage 1) to rearing and falling with generalized tonic-clonic convulsions (stage 5).

-

Drug Testing: Once the animals are fully kindled (e.g., exhibit consistent stage 5 seizures), Levetiracetam or vehicle is administered prior to the kindling stimulation to assess its anticonvulsant effect. To assess antiepileptogenic effects, the drug is administered during the kindling acquisition phase.[13]

Mechanism of Action: The Discovery of SV2A as the Target

The unique preclinical profile of Levetiracetam suggested a novel mechanism of action, distinct from other AEDs.[9] Early studies ruled out significant interactions with common targets like voltage-gated sodium channels and GABAergic systems.[19] A pivotal breakthrough came with the identification of a specific, saturable, and stereoselective binding site for Levetiracetam in the brain.[20]

Subsequent research, utilizing a tritiated radioligand analog of Levetiracetam, [³H]ucb 30889, led to the identification of the synaptic vesicle glycoprotein 2A (SV2A) as the binding target.[21][22] SV2A is an integral membrane protein found in the synaptic vesicles of neurons and is involved in the regulation of neurotransmitter release.[19][23]

SV2A Binding Affinity

The binding affinity of Levetiracetam and its analogs to SV2A correlates strongly with their anticonvulsant potency.[21][22] Brivaracetam, a more recent analog, exhibits a significantly higher affinity for SV2A than Levetiracetam.[17]

| Compound | Target | Binding Affinity (Ki) | pIC50 | Reference(s) |

| Levetiracetam | Human SV2A | ~600 nM | 5.7 | [17][21] |

| ucb L060 (R-enantiomer) | Human SV2A | >10,000 nM | 3.6 | [21] |

| ucb 30889 | Human SV2A | - | 7.2 | [21] |

| Brivaracetam | Human SV2A | ~30 nM | - | [17] |

| Seletracetam | Human SV2A | ~10-fold higher than Levetiracetam | - | [24] |

Experimental Protocol: SV2A Radioligand Binding Assay

-

Membrane Preparation: Crude synaptic membranes are prepared from rodent brain tissue (e.g., cortex or hippocampus) or from cell lines expressing recombinant human SV2A. The tissue is homogenized in a buffered sucrose solution and subjected to differential centrifugation to isolate the membrane fraction.

-

Binding Reaction: The prepared membranes are incubated with a fixed concentration of a radiolabeled SV2A ligand (e.g., 1.8 nM [³H]ucb 30889) in a suitable buffer.[21]

-

Competition Assay: To determine the binding affinity of unlabeled compounds, increasing concentrations of the test drug (e.g., Levetiracetam) are added to compete with the radioligand for binding to SV2A.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 4°C) for a defined period (e.g., 2 hours) to reach equilibrium.[17]

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[17]

Clinical Development and Efficacy

Levetiracetam was approved by the U.S. Food and Drug Administration (FDA) in 1999 as an adjunctive therapy for partial-onset seizures in adults.[25] Its indications have since expanded to include treatment for myoclonic seizures in patients with juvenile myoclonic epilepsy and primary generalized tonic-clonic seizures.

Pivotal Clinical Trials for Partial-Onset Seizures

The efficacy of Levetiracetam as an adjunctive therapy for refractory partial-onset seizures was established in three pivotal multicenter, double-blind, placebo-controlled trials involving over 900 patients.[26]

General Trial Design:

-

Baseline Phase: An 8- to 12-week period to establish the baseline seizure frequency.[26]

-

Randomization: Patients were randomized to receive Levetiracetam (at various doses) or placebo, in addition to their ongoing AED regimen.

-

Titration Phase: A 4-week period where the dose of Levetiracetam was gradually increased.[26]

-

Evaluation Phase: A 12- to 14-week period at a stable dose to assess efficacy.[26]

Clinical Efficacy Data

The following table summarizes the key efficacy outcomes from a pivotal clinical trial in adults with refractory partial-onset seizures.

| Treatment Group | Median % Reduction in Seizure Frequency vs. Baseline | % Responders (≥50% reduction in seizure frequency) | Reference(s) |

| Placebo | 6.8% | 10.8% | [7] |

| Levetiracetam 1000 mg/day | 32.5% | 33.0% | [7] |

| Levetiracetam 3000 mg/day | 37.1% | 39.8% | [7] |

Visualizations

Levetiracetam Drug Discovery and Development Workflow

Caption: Workflow of Levetiracetam's discovery and development.

Proposed Mechanism of Action of Levetiracetam at the Synapse

Caption: Levetiracetam's interaction with SV2A at the synapse.

Experimental Workflow for SV2A Binding Assay

Caption: Workflow of a radioligand competition binding assay for SV2A.

Conclusion

The development of Levetiracetam marks a significant milestone in epilepsy research and treatment. Its discovery through a non-traditional screening approach and its unique mechanism of action revolving around the SV2A protein have opened new avenues for the development of novel antiepileptic drugs. The comprehensive preclinical and clinical data have established Levetiracetam as a safe and effective treatment option for a broad range of seizure types. This technical guide provides a detailed overview of the key scientific and developmental milestones that have contributed to our understanding and clinical use of this important therapeutic agent. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. Levetiracetam attenuates hippocampal expression of synaptic plasticity-related immediate early and late response genes in amygdala-kindled rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]

- 4. US7939676B2 - Process for the preparation of levetiracetam - Google Patents [patents.google.com]

- 5. WO2001064637A1 - 2-oxo-1-pyrrolidine derivatives, process for preparing them and their uses - Google Patents [patents.google.com]

- 6. 2-oxo-1-pyrrolidine derivatives, process for preparing them and their uses [patentalert.com]

- 7. Review of levetiracetam, with a focus on the extended release formulation, as adjuvant therapy in controlling partial-onset seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DOT Language | Graphviz [graphviz.org]

- 9. researchgate.net [researchgate.net]

- 10. Profile of ucb L059, a novel anticonvulsant drug, in models of partial and generalized epilepsy in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticonvulsive and antiepileptogenic effects of levetiracetam in the audiogenic kindling model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiepileptogenic effects of the novel anticonvulsant levetiracetam (ucb L059) in the kindling model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Levetiracetam prevents changes in levels of brain-derived neurotrophic factor and neuropeptide Y mRNA and of Y1- and Y5-like receptors in the hippocampus of rats undergoing amygdala kindling: implications for antiepileptogenic and mood-stabilizing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]

- 17. benchchem.com [benchchem.com]

- 18. Influence of levetiracetam on the anticonvulsant efficacy of conventional antiepileptic drugs against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. What is the mechanism of Levetiracetam? [synapse.patsnap.com]

- 20. The novel antiepileptic drug levetiracetam (ucb L059) appears to act via a specific binding site in CNS membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Levetiracetam Mechanisms of Action | Encyclopedia MDPI [encyclopedia.pub]

- 24. benchchem.com [benchchem.com]

- 25. clinicaltrials.eu [clinicaltrials.eu]

- 26. Efficacy of levetiracetam: a review of three pivotal clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry and Chiral Separation of 2-(2-oxopyrrolidin-1-yl)butanoic Acid Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry and chiral separation of the enantiomers of 2-(2-oxopyrrolidin-1-yl)butanoic acid. This chiral molecule is a critical intermediate in the synthesis of the antiepileptic drug Levetiracetam. The pharmacological activity of Levetiracetam is highly stereospecific, residing almost exclusively in the (S)-enantiomer.[1] Consequently, the stereochemical integrity of the this compound precursor is of paramount importance in the pharmaceutical manufacturing process. This document details various methods for obtaining the enantiomerically pure (S)-isomer, including asymmetric synthesis and the resolution of racemic mixtures. A significant focus is placed on analytical and preparative techniques for chiral separation, with in-depth protocols for High-Performance Liquid Chromatography (HPLC). Quantitative data is presented in structured tables for clear comparison of methodologies.

Introduction: The Significance of Chirality

This compound possesses a single chiral center at the carbon atom alpha to the carboxylic acid group, leading to the existence of two enantiomers: (R)-2-(2-oxopyrrolidin-1-yl)butanoic acid and (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid. The spatial arrangement of the substituents around this stereocenter dictates the molecule's interaction with other chiral entities, such as biological receptors and enzymes.

In the context of drug development, where biological systems are inherently chiral, the two enantiomers of a chiral drug often exhibit different pharmacological and toxicological profiles.[1] One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). This is precisely the case for Levetiracetam, where the anticonvulsant activity is attributed to the (S)-enantiomer. Therefore, producing enantiomerically pure (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid is a crucial step in the synthesis of this important therapeutic agent.

Methods for Obtaining Enantiomerically Pure (S)-2-(2-oxopyrrolidin-1-yl)butanoic Acid

There are two primary strategies for obtaining the desired (S)-enantiomer in a pure form: asymmetric synthesis and the resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired stereoisomer directly, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. This approach is often more efficient as it avoids the loss of 50% of the material inherent in resolving a racemate.

A reported asymmetric synthesis involves the stereoselective 1,2-addition of a Grignard reagent to a chiral N-sulfinimine derived from (R)-glyceraldehyde acetonide and (S)-t-BSA. The resulting sulfonamide is then further processed to yield the target (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid with high purity and yield.

Resolution of Racemic Mixtures

Resolution involves separating the two enantiomers from a racemic mixture. This is typically achieved by converting the enantiomers into diastereomers, which have different physical properties and can be separated by conventional techniques like crystallization or chromatography.

A common and effective method for resolving racemic carboxylic acids is the formation of diastereomeric salts with a chiral base. For this compound, (R)-phenylethylamine is a suitable resolving agent.

-

Salt Formation: A solution of (R)-alpha-methylbenzylamine and triethylamine in toluene is added to a suspension of racemic this compound in toluene.

-

Crystallization: The mixture is heated until complete dissolution, then cooled to room temperature and stirred for several hours to allow for the crystallization of the diastereomeric salt.

-

Isolation: The solid (S)-alpha-ethyl-2-oxo-l-pyrrolidineacetic acid (R)-alpha-methylbenzylamine salt is isolated by filtration.

-

Liberation of the Free Acid: The isolated salt is treated with a hydrochloric acid solution to yield the enantiomerically pure (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid.

This process can achieve a high yield of the desired (S)-enantiomer with excellent enantiomeric purity.

Caption: Workflow for Diastereomeric Salt Resolution.

Chiral Separation by Chromatography

Chromatographic techniques are indispensable for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used methods.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for the separation of a wide range of chiral compounds, including carboxylic acids.

| Parameter | Recommended Condition |

| Column | Chiralpak AD-H (amylose-based) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | Ambient |

| Injection Volume | 10 µL |

Note: For acidic compounds like this compound, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase is often necessary to improve peak shape and resolution.

The following table presents typical data obtained from the chiral HPLC separation of Levetiracetam enantiomers, which can be expected to be similar for the acid intermediate under optimized conditions.

| Enantiomer | Retention Time (min) | Resolution (Rs) |

| (R)-enantiomer | ~8.5 | > 7.0 |

| (S)-enantiomer | ~10.2 |

Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC for chiral separations, often offering faster analysis times and reduced solvent consumption. It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

Similar to HPLC, chiral SFC relies on a chiral stationary phase. Polysaccharide-based CSPs are also widely used in SFC. The mobile phase typically consists of supercritical CO2 and a polar organic modifier, such as methanol or ethanol. The separation can be optimized by adjusting the modifier percentage, back pressure, and temperature.

Caption: General Workflow for Chiral HPLC/SFC Analysis.

Conclusion

The stereochemistry of this compound is a critical consideration in the synthesis of Levetiracetam. The production of the enantiomerically pure (S)-isomer is essential for ensuring the efficacy and safety of the final drug product. This guide has detailed robust methods for obtaining the pure (S)-enantiomer, including asymmetric synthesis and diastereomeric salt resolution. Furthermore, it has provided comprehensive protocols and guidance for the chiral separation of the enantiomers using modern chromatographic techniques like HPLC and SFC. For researchers and professionals in drug development, a thorough understanding and implementation of these methods are vital for the successful and compliant manufacturing of Levetiracetam.

References

Synthesis of Levetiracetam Derivatives and Analogues: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into Levetiracetam and its derivatives. Levetiracetam, a cornerstone in epilepsy treatment, exerts its anticonvulsant effects primarily through a unique mechanism involving the synaptic vesicle glycoprotein 2A (SV2A).[1][2] This has spurred extensive research into novel analogues with improved potency, selectivity, and pharmacokinetic profiles. This document details various synthetic methodologies, presents key quantitative data for structure-activity relationship (SAR) analysis, and provides experimental protocols for core research techniques in this field.

I. Synthetic Strategies for Levetiracetam and Its Analogues

The synthesis of Levetiracetam and its derivatives can be broadly categorized into two main approaches: asymmetric synthesis to directly obtain the desired (S)-enantiomer, and racemic synthesis followed by chiral resolution.[3] The former is generally preferred due to higher efficiency and stereoselectivity.[3]

Asymmetric Synthesis of Levetiracetam

A prevalent method for the asymmetric synthesis of Levetiracetam involves the use of chiral precursors. A common starting material is (S)-2-aminobutanol, which undergoes a series of reactions to form the pyrrolidinone ring, followed by amidation to yield the final product.[2]

Another notable asymmetric route employs a Strecker reaction with a chiral auxiliary. For instance, the reaction of propanaldehyde with sodium cyanide and [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride affords a diastereomerically pure nitrile intermediate. Subsequent hydrolysis, amidation, and cyclization with 4-chlorobutyryl chloride yield enantiomerically pure (S)-Levetiracetam.

More contemporary approaches include asymmetric catalytic hydrogenation of an alkene intermediate using chiral rhodium (Rh) or ruthenium (Ru) catalysts, which provides high enantioselectivity.[3]

Synthesis of Levetiracetam Analogues

The core pyrrolidinone scaffold of Levetiracetam has been a focal point for medicinal chemistry efforts to develop novel anticonvulsant agents. Key analogues include Brivaracetam and Seletracetam, which exhibit enhanced binding affinity for SV2A.

Brivaracetam: The synthesis of Brivaracetam, the n-propyl analogue of Levetiracetam, has been achieved through various routes. One efficient method starts from (R)-epichlorohydrin.[4][5] This involves the condensation with a malonate ester, followed by reaction with an ethyl metal-based reagent, decarboxylation to form (R)-4-propyl-dihydrofuran-2-one, and subsequent ring-opening and reaction with (S)-2-aminobutanamide.[6][7]

Seletracetam: The synthesis of Seletracetam, which features a difluoroethenyl group at the 4-position of the pyrrolidinone ring, is more complex. One reported method involves the alkylation of a pyrrolidone derivative with (R)-2-bromobutanoic acid, followed by amidation.[8] Another approach involves the condensation of a tosylate intermediate with L-2-aminobutyramide, followed by a series of steps including cyclization and decarboxylation.[9]

Other Derivatives: Research has also explored the synthesis of various other derivatives, including 1-acyl-2-pyrrolidinones and hybrid molecules combining the Levetiracetam scaffold with other pharmacophores, such as those from ethosuximide and lacosamide, to target multiple mechanisms of action.[10][11]

II. Quantitative Data on Levetiracetam Derivatives

The following tables summarize key quantitative data for Levetiracetam and some of its well-studied analogues, facilitating a comparative analysis of their biological activities.

Table 1: SV2A Binding Affinity of Levetiracetam and Analogues

| Compound | Target | Binding Affinity (K_i) | Species/System |

| Levetiracetam | SV2A | ~600 nM | Human SV2A |

| Brivaracetam | SV2A | ~30 nM | Human SV2A |

| Seletracetam | SV2A | ~10-fold higher than Levetiracetam | Human SV2A |

Note: Data compiled from multiple sources.[1][12]

Table 2: Anticonvulsant Activity of Levetiracetam and Seletracetam in Animal Models

| Compound | Seizure Model | Animal Model | Efficacy (ED_50) |

| Levetiracetam | Pentylenetetrazol-kindled seizures | Mouse | 36 mg/kg (i.p.) |

| Levetiracetam | Pilocarpine-induced seizures | Mouse | 7 mg/kg (i.p.) |

| Seletracetam | Audiogenic Seizures (Clonic) | Mouse | 0.17 mg/kg (i.p.) |

| Seletracetam | Genetic Absence Epilepsy (GAERS) | Rat | 0.15 mg/kg (i.p.) |

Note: ED_50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. i.p. = intraperitoneal. Data compiled from multiple sources.[13][14]

III. Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of Levetiracetam derivatives.

General Synthesis of Levetiracetam from (S)-2-(2-oxopyrrolidin-1-yl) butyric acid

This protocol outlines the final amidation step in one of the common synthetic routes to Levetiracetam.

Materials:

-

(S)-2-(2-oxopyrrolidin-1-yl) butyric acid

-

Triethylamine

-

Ethyl chloroformate

-

Dichloromethane (DCM)

-

Ammonia gas

-

Sodium sulfate (anhydrous)

Procedure:

-

Dissolve (S)-2-(2-oxopyrrolidin-1-yl) butyric acid (1 equivalent) in dichloromethane.

-

Cool the solution to -40 to -30°C.

-

Slowly add triethylamine (1.1 equivalents) over 15 minutes.

-

Slowly add ethyl chloroformate (1.05 equivalents) over 10 minutes and stir the reaction mixture for an additional 30 minutes at the same temperature.

-

Bubble ammonia gas through the reaction mixture at -40 to -30°C.

-

After stirring for 4-5 hours, allow the reaction mixture to warm up to room temperature (25-30°C).

-

Filter the precipitated salt and wash it with dichloromethane.

-

Combine the filtrates and concentrate under reduced pressure at a temperature below 40°C to obtain crude Levetiracetam as a white solid.[2]

-

The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate.

SV2A Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the SV2A protein.

Materials:

-

Rat brain cortex tissue or cells expressing recombinant SV2A

-

Membrane preparation buffer (e.g., Tris-HCl)

-

Radioligand (e.g., [³H]-ucb 30889)

-

Test compounds (Levetiracetam derivatives)

-

Unlabeled Levetiracetam (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize the brain tissue or cells in ice-cold buffer and centrifuge to obtain a crude membrane pellet. Wash the pellet multiple times to remove endogenous ligands.

-

Binding Reaction: In a microtiter plate, combine the prepared membranes with a fixed concentration of the radioligand.

-

Competition: Add varying concentrations of the test compounds to compete with the radioligand for binding to SV2A. Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of unlabeled Levetiracetam).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.

-

Detection: Wash the filters with ice-cold buffer and measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC_50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the competition curve. Calculate the K_i (inhibition constant) using the Cheng-Prusoff equation.[1][15]

Anticonvulsant Screening in Mice

This section outlines two standard models for assessing the anticonvulsant efficacy of novel compounds.

This model is indicative of efficacy against generalized tonic-clonic seizures.

Procedure:

-

Administer the test compound or vehicle intraperitoneally to adult male mice at various doses.

-

After a predetermined time for drug absorption, deliver a brief electrical stimulus (e.g., 50-60 Hz) via corneal or ear electrodes.

-

Observe the mice for the presence or absence of a tonic hindlimb extension, which is the endpoint of the test.

-

Calculate the percentage of animals protected from the tonic hindlimb extension at each dose to determine the ED_50.[16]

This model identifies compounds that can raise the seizure threshold, suggesting efficacy against generalized clonic seizures.

Procedure:

-

Administer the test compound or vehicle to adult male mice.

-

After the appropriate absorption time, administer a subcutaneous injection of pentylenetetrazol at a dose that reliably induces clonic seizures.

-

Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures.

-

Determine the dose of the test compound that protects 50% of the animals from seizures (ED_50).[16]

IV. Signaling Pathways and Mechanisms of Action

The primary mechanism of action for Levetiracetam and its analogues is the stereospecific binding to the synaptic vesicle glycoprotein 2A (SV2A).[1] SV2A is an integral membrane protein found in the vesicles of most synapses and is crucial for the proper regulation of neurotransmitter release.

The binding of Levetiracetam derivatives to SV2A is thought to modulate its function, leading to a decrease in presynaptic neurotransmitter release, which in turn reduces neuronal hyperexcitability. The affinity of these compounds for SV2A strongly correlates with their anticonvulsant potency.[17]

Caption: Proposed mechanism of action of Levetiracetam and its analogues.

The diagram above illustrates the proposed signaling pathway. Levetiracetam or its analogues bind to SV2A on synaptic vesicles. This interaction modulates the function of SV2A, leading to a reduction in neurotransmitter release from the presynaptic terminal. The decreased availability of neurotransmitters in the synaptic cleft results in reduced activation of postsynaptic receptors, ultimately leading to decreased neuronal excitability and the observed anticonvulsant effect.

Caption: General workflow for the synthesis and evaluation of Levetiracetam derivatives.

This workflow diagram outlines the logical progression from the synthesis of novel Levetiracetam derivatives to their biological evaluation. The process is iterative, with the structure-activity relationship (SAR) analysis from biological testing informing the design and synthesis of new and improved analogues.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN105646319A - Preparation method of brivaracetam - Google Patents [patents.google.com]

- 7. Preparation method of brivaracetam - Eureka | Patsnap [eureka.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Portico [access.portico.org]

- 10. Synthesis and anticonvulsant activity of 1-acyl-2-pyrrolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Evidence for a unique profile of levetiracetam in rodent models of seizures and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Preclinical Journey of 2-(2-oxopyrrolidin-1-yl)butanoic acid: A Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of 2-(2-oxopyrrolidin-1-yl)butanoic acid. This compound is the primary and pharmacologically inactive metabolite of Levetiracetam, a second-generation anti-epileptic drug.[1][2][3] Due to the limited availability of direct pharmacokinetic studies on this metabolite, this document will focus on the extensive preclinical data of the parent drug, Levetiracetam, to provide a thorough understanding of the formation, distribution, and elimination of this compound.

Executive Summary

Levetiracetam exhibits a favorable pharmacokinetic profile in preclinical models, characterized by rapid and extensive absorption, minimal protein binding, and predominant renal excretion.[4][5] Its metabolism is not dependent on the cytochrome P450 system, reducing the likelihood of drug-drug interactions. The principal metabolic pathway involves the enzymatic hydrolysis of the acetamide group of Levetiracetam to form this compound.[2][4] This metabolite is then primarily eliminated through the kidneys.[2][3]

Pharmacokinetics of Levetiracetam in Preclinical Models

The pharmacokinetic parameters of Levetiracetam have been evaluated in various preclinical species, including rodents (mice and rats), dogs, and cats. The data consistently demonstrates a predictable and linear pharmacokinetic profile.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Levetiracetam in different preclinical models.

Table 1: Pharmacokinetic Parameters of Levetiracetam in Rodents (Oral Administration)

| Parameter | Mouse | Rat |

| Dose | 25 mg/kg | 25 mg/kg |

| Tmax (h) | ~0.25 | ~0.5 |

| Bioavailability (F%) | ~100% | ~100% |

| Protein Binding | Not bound | Not bound |

| Primary Excretion Route | Urine (~81% of dose) | Urine (~93% of dose) |

Data compiled from multiple sources.[6][4]

Table 2: Pharmacokinetic Parameters of Levetiracetam in Dogs and Cats (20 mg/kg Dose)

| Parameter | Dogs (IV) | Cats (Oral) | Cats (IV) |

| Tmax (h) | N/A | 1.16 ± 0.54 | N/A |

| Cmax (µg/mL) | N/A | 25.54 ± 7.97 | 37.52 ± 6.79 |

| Half-life (t½) (h) | 3.6 ± 0.8 | 2.95 ± 0.95 | 2.86 ± 0.65 |

| Volume of Distribution (Vd) (L/kg) | 0.5 ± 0.1 | N/A | 0.52 ± 0.09 |

| Clearance (CL) (mL/min/kg) | 1.5 ± 0.3 | N/A | 2.0 ± 0.60 |

| Bioavailability (F%) | N/A | 102 ± 0.39% | N/A |

Data compiled from multiple sources.[7][8][9]

Metabolism of Levetiracetam to this compound

The primary metabolic transformation of Levetiracetam is the hydrolysis of its acetamide group to form the carboxylic acid metabolite, this compound, also known as ucb L057.[2][4] This reaction is catalyzed by enzymatic processes with a broad tissue distribution, including the liver, kidneys, lungs, brain, and small intestine mucosa in rats.[4] This metabolite is considered pharmacologically inactive.[1][3]

In humans, this metabolic pathway accounts for approximately 24% of the administered dose of Levetiracetam.[2] However, in mice, a significantly smaller fraction of the dose (around 4%) is converted to this metabolite, with the majority of the drug being excreted unchanged.

The formation and subsequent renal excretion of this compound is a key feature of Levetiracetam's disposition.

Experimental Protocols

The following section details the typical methodologies employed in preclinical pharmacokinetic studies of Levetiracetam.

In Vivo Pharmacokinetic Studies

-

Animal Models: Studies are commonly conducted in male and female rodents (e.g., CF-1 mice and Sprague Dawley rats), Beagle dogs, and domestic cats.[7][8][10]

-

Drug Administration:

-

Oral (PO): Levetiracetam is typically administered via oral gavage as a solution or suspension.

-

Intravenous (IV): A single bolus injection is administered, usually through a cannulated vein (e.g., caudal vein in rodents).

-

-

Dosing: Doses in preclinical studies typically range from 20 to 30 mg/kg.

-

Sample Collection:

-

Blood: Serial blood samples are collected at predetermined time points post-dose from a suitable blood vessel (e.g., retro-orbital sinus in mice, jugular vein in dogs and cats). Plasma is separated by centrifugation.

-

Urine and Feces: Animals may be housed in metabolism cages to allow for the collection of urine and feces for excretion balance studies.

-

-

Bioanalysis: Plasma and urine concentrations of Levetiracetam and its metabolite, this compound, are quantified using validated analytical methods, most commonly high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][9][10]

-

Pharmacokinetic Analysis: Non-compartmental analysis is typically used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, t½, Vd, and CL. Bioavailability (F) is calculated by comparing the AUC from oral administration to the AUC from IV administration.

In Vitro Metabolism Studies

-

Tissue Homogenates: To identify the tissues involved in the hydrolysis of Levetiracetam, in vitro studies are performed using tissue homogenates from various organs (e.g., liver, kidney, lung, brain, small intestine mucosa) of the preclinical species.[4]

-

Incubation: Levetiracetam is incubated with the tissue homogenates at a controlled temperature (e.g., 37°C).

-

Analysis: The formation of this compound is monitored over time using analytical methods like HPLC to determine the rate of metabolism.[4]

Conclusion

The preclinical data for Levetiracetam provides a strong foundation for understanding the pharmacokinetic properties of its primary metabolite, this compound. The formation of this inactive metabolite through enzymatic hydrolysis and its subsequent renal excretion are key aspects of Levetiracetam's disposition. While direct pharmacokinetic studies on the metabolite are scarce, the comprehensive data on the parent drug allows for a robust understanding of its behavior in preclinical models, which is crucial for drug development and safety assessment. Further research focusing specifically on the pharmacokinetics of this compound could provide additional insights, particularly in the context of renal impairment where its clearance may be altered.

References

- 1. Evidence for a unique profile of levetiracetam in rodent models of seizures and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Physiologically based pharmacokinetic modeling of levetiracetam to predict the exposure in hepatic and renal impairment and elderly populations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative pharmacokinetics and metabolism of levetiracetam, a new anti-epileptic agent, in mouse, rat, rabbit and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of levetiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. cris.huji.ac.il [cris.huji.ac.il]

- 8. avmajournals.avma.org [avmajournals.avma.org]

- 9. ovid.com [ovid.com]

- 10. Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Novel Antiepileptic: An In-depth Guide to the Early Preclinical and Clinical Development of Levetiracetam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational preclinical and clinical research that characterized Levetiracetam as a novel antiepileptic drug (AED). Levetiracetam emerged with a unique preclinical profile, distinct from all previously known AEDs, heralding a new class of anticonvulsant therapy.[1] This document details its unique mechanism of action, pharmacokinetic and pharmacodynamic properties, and the pivotal clinical trials that established its efficacy and safety, with a focus on the core data and methodologies that defined its early development.

Preclinical Studies: Unveiling a Unique Anticonvulsant Profile

Levetiracetam's preclinical evaluation revealed a departure from traditional AEDs. It was notably inactive in acute, maximal seizure models but demonstrated potent efficacy in chronic epilepsy models, suggesting a novel mechanism of action.[1]

Mechanism of Action: A New Target in Epilepsy

Early investigations into Levetiracetam's mechanism of action differentiated it from existing AEDs that typically target voltage-gated ion channels or enhance GABAergic inhibition.[1] Ligand binding assays identified a specific, brain-specific binding site for Levetiracetam.[1] This site was later identified as the synaptic vesicle glycoprotein 2A (SV2A), a protein integral to the membrane of synaptic vesicles and involved in the regulation of neurotransmitter release.[2]

The binding affinity of Levetiracetam and its analogs to SV2A correlates strongly with their anticonvulsant potency in animal models, particularly the audiogenic seizure model in mice.[3] This established SV2A as a critical target for Levetiracetam's therapeutic effects.[3] The interaction with SV2A is thought to modulate the exocytosis of synaptic vesicles, thereby reducing the hypersynchronized neuronal firing characteristic of epileptic seizures without affecting normal neuronal transmission.[1]

Table 1: Binding Affinity of Levetiracetam for SV2A

| Compound | Target | Binding Affinity (Ki) | Species/System |

| Levetiracetam | SV2A | ~600 nM | Human SV2A |

| Levetiracetam | SV2A | ~8 µM (at 37°C) | Brain tissue |

Data compiled from multiple sources.[3][4]

Pharmacodynamics and Efficacy in Animal Models

Levetiracetam's pharmacodynamic profile is unique in that it lacks efficacy in traditional acute seizure screening models like the maximal electroshock (MES) and subcutaneous pentylenetetrazol (s.c. PTZ) tests in rodents.[1] However, it demonstrates potent and broad-spectrum anticonvulsant activity in various chronic epilepsy models, which are considered more translatable to human epilepsy.

-

Kindling Model: Levetiracetam shows significant efficacy in preventing the development of kindled seizures in both rats and mice, suggesting potential antiepileptogenic properties.[1][5] It effectively suppresses focal and secondarily generalized seizures in fully kindled animals.[5]

-

Genetic Models: The drug is effective in genetic models of epilepsy, such as audiogenic seizure-prone mice (e.g., DBA/2) and rats with genetic absence epilepsy (GAERS).[6][7]

-

Chemoconvulsant Models: While inactive against maximal seizures induced by some chemoconvulsants, Levetiracetam is potent against partial seizures induced by agents like pilocarpine and kainic acid.[1]

This selective protection in "epileptic" versus normal animals, coupled with a high safety margin, distinguishes Levetiracetam from other AEDs.[1]

Table 2: Efficacy of Levetiracetam in Preclinical Models

| Model | Species | Seizure Type | Efficacy Endpoint | Effective Dose (ED50) / Dose Range |

| Amygdala Kindling | Rat | Focal & Secondarily Generalized | Suppression of seizure development | 13-54 mg/kg i.p. |

| Audiogenic Seizures | Mouse (DBA/2) | Tonic-clonic | Inhibition of convulsions | 2.5-30 mg/kg i.p. |

| GAERS | Rat | Absence Seizures | Suppression of spike-wave discharges | Marked effects at 5.4 mg/kg i.p. |

Data compiled from multiple sources.[5][6][7]

Preclinical Pharmacokinetics and Toxicology

Levetiracetam exhibits a favorable pharmacokinetic profile across multiple preclinical species, characterized by rapid and near-complete oral absorption, minimal plasma protein binding, and predominantly renal excretion of the unchanged drug.[6][8][9] Its metabolism is not dependent on the hepatic cytochrome P450 system, suggesting a low potential for drug-drug interactions.[10]

Toxicology studies in animals revealed a wide safety margin, with Levetiracetam producing only minor and transient behavioral effects at doses significantly higher than those required for anticonvulsant efficacy.[1]

Table 3: Pharmacokinetic Parameters of Levetiracetam in Preclinical Species

| Parameter | Mouse (Oral) | Rat (Oral) | Dog (Oral) |

| Bioavailability (F%) | ~100% | ~100% | ~100% |

| Tmax (h) | ~0.25 | ~0.5 | 0.5-2.5 |

| Elimination Half-life (t1/2) (h) | ~2-3 | ~2-3 | ~3-4 |

| Protein Binding | Not bound | Not bound | <10% |

| Primary Excretion Route | Urine (~81%) | Urine (~93%) | Urine (~89%) |

Data compiled from multiple sources.[6][8][10]

Experimental Protocols

Amygdala Kindling Model in Rats

This model is used to study the development of temporal lobe epilepsy and to evaluate the antiepileptogenic and anticonvulsant properties of drug candidates.

-

Electrode Implantation: Male Wistar or Sprague-Dawley rats are anesthetized and stereotactically implanted with a bipolar stimulating and recording electrode in the basolateral amygdala.[11][12]

-

Afterdischarge Threshold (ADT) Determination: Following a recovery period, the ADT, the minimum current required to elicit an afterdischarge (a train of spikes lasting at least 3 seconds), is determined for each animal.[13]

-

Kindling Stimulation: Animals receive brief, low-intensity electrical stimulation (e.g., 1-second train of 60 Hz biphasic square wave pulses) once or twice daily.[8][12]

-

Seizure Scoring: Behavioral seizures are scored according to Racine's scale, which classifies seizures based on their severity, from mild facial clonus (Stage 1) to rearing and falling with tonic-clonic convulsions (Stage 5).[8]

-

Drug Administration: Levetiracetam or vehicle is administered (e.g., intraperitoneally) at a set time before each stimulation to assess its effect on the rate of kindling development (antiepileptogenic effect) or on seizures in fully kindled animals (anticonvulsant effect).[5][13]

Audiogenic Seizure Model in Mice

This model utilizes mice strains (e.g., DBA/2) that are genetically susceptible to seizures induced by intense auditory stimulation. It is a primary model for screening drugs against generalized tonic-clonic seizures.

-

Animal Selection: DBA/2 mice are used at an age when they are most susceptible to audiogenic seizures (typically 21-28 days).

-

Acoustic Stimulation: Mice are placed individually in a sound-attenuated chamber and exposed to a high-intensity sound (e.g., 110-120 dB) from a bell or a speaker for a fixed duration (e.g., 60 seconds).[14]

-

Seizure Observation: The resulting seizure is observed and scored based on its characteristic phases: wild running, followed by clonic seizures, tonic seizures, and in some cases, respiratory arrest and death.[14]

-

Drug Administration: Levetiracetam or vehicle is administered (e.g., intraperitoneally) at a predetermined time before the acoustic stimulation.

-

Efficacy Assessment: The primary endpoint is the ability of the drug to prevent the tonic hindlimb extension phase of the seizure, which is considered the most severe component. The percentage of protected animals at different doses is used to calculate the ED50.[15]

Early Clinical Trials: Establishing Efficacy and Safety in Humans

The promising and unique preclinical profile of Levetiracetam prompted its advancement into clinical development. Early clinical trials focused on establishing its pharmacokinetic profile, safety, and efficacy as an adjunctive therapy for patients with refractory epilepsy.

Phase I: Pharmacokinetics and Tolerability in Healthy Volunteers

Phase I studies in healthy volunteers confirmed Levetiracetam's favorable pharmacokinetic properties observed in preclinical studies.

-

Absorption and Bioavailability: Oral administration of Levetiracetam resulted in rapid and almost complete absorption, with a bioavailability of nearly 100%.[10] Peak plasma concentrations were typically reached within 1-1.5 hours.[10]

-

Distribution: Levetiracetam has a volume of distribution of approximately 0.5-0.7 L/kg and is not significantly bound to plasma proteins (<10%).[10]

-

Metabolism and Excretion: The drug is not extensively metabolized and does not rely on the hepatic cytochrome P450 system.[10] The primary route of elimination is renal excretion, with about 66% of the dose excreted as unchanged drug in the urine.[10] The main metabolite, an inactive carboxylic acid derivative, is also renally cleared.[10]

-

Half-life: The elimination half-life in healthy adults is approximately 7 hours, allowing for twice-daily dosing.[10]

Levetiracetam was well-tolerated in healthy volunteers, with most adverse events being mild to moderate in severity.

Table 4: Pharmacokinetic Parameters of Levetiracetam in Healthy Adults (Single Oral Dose)

| Parameter | Value |

| Bioavailability (F%) | ~100% |

| Tmax (h) | ~1.3 |

| Elimination Half-life (t1/2) (h) | ~7 ± 1 |

| Volume of Distribution (Vd) (L/kg) | 0.5 - 0.7 |

| Plasma Protein Binding | <10% |

| Renal Clearance (% of total clearance) | ~66% (as unchanged drug) |

Data compiled from multiple sources.[10]

Phase II and III: Efficacy in Partial-Onset Seizures

Pivotal Phase II and III clinical trials were designed as multicenter, randomized, double-blind, placebo-controlled studies to evaluate the efficacy and safety of Levetiracetam as adjunctive therapy in adult patients with refractory partial-onset seizures, with or without secondary generalization.[16][17]

The study design typically included:

-

Baseline Period: An 8- to 12-week period to establish the baseline seizure frequency while patients remained on their stable regimen of 1-2 concomitant AEDs.[16]

-

Randomization and Titration: Patients were randomized to receive placebo or Levetiracetam. The Levetiracetam dose was titrated upwards over a period of 4 weeks to target doses (e.g., 1000 mg/day, 2000 mg/day, or 3000 mg/day).[16]

-

Evaluation Period: A fixed-dose treatment period of 12-14 weeks to assess efficacy and safety.[16]

The primary efficacy endpoint was the percent reduction in weekly partial seizure frequency over placebo. Secondary endpoints included the responder rate (percentage of patients with a ≥50% reduction in seizure frequency) and the percentage of seizure-free patients.[17][18]

The pooled results from three pivotal trials involving over 900 patients demonstrated that Levetiracetam, at doses of 1000-3000 mg/day, was significantly more effective than placebo in reducing the frequency of partial-onset seizures.[16][19]

Table 5: Efficacy of Adjunctive Levetiracetam in Pivotal Phase III Trials for Partial-Onset Seizures

| Levetiracetam Dose | Median % Reduction in Seizure Frequency (over Placebo) | Responder Rate (≥50% reduction) | Seizure-Free Rate |

| 1000 mg/day | 17.1% - 26.1% | 20.8% - 37.1% | 11% - 35% (pooled data) |

| 2000 mg/day | 21.4% | 35.2% | |

| 3000 mg/day | 23.0% - 30.1% | 39.4% - 39.8% | |

| Placebo | - | 10.8% - 19.6% | 0% - 18% (pooled data) |

All comparisons for responder rates were statistically significant (p < 0.001) versus placebo. Data compiled from multiple sources.[16][17][19][20]

Levetiracetam was generally well-tolerated, with the most common treatment-emergent adverse events (with a higher incidence than placebo) being somnolence, asthenia, dizziness, and infection.[17]

Conclusion

The early preclinical studies and clinical trials of Levetiracetam successfully identified and validated a novel antiepileptic drug with a unique mechanism of action, a favorable pharmacokinetic profile, and broad-spectrum efficacy in chronic epilepsy models. Its selective binding to SV2A represented a new paradigm in epilepsy treatment. The pivotal clinical trials robustly demonstrated its efficacy and safety as an adjunctive therapy for partial-onset seizures, paving the way for its widespread clinical use and establishing it as a foundational member of a new class of antiepileptic drugs.

References

- 1. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]